Cas no 20232-39-7 (6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate)

6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate is a chemically stable, high-purity compound commonly used as an intermediate in pharmaceutical synthesis and organic research. Its dihydroisoquinoline structure, featuring methoxy substituents at the 6 and 7 positions, makes it valuable for studying alkaloid derivatives and developing bioactive molecules. The hydrochloride hydrate form enhances solubility and handling properties, facilitating its use in aqueous reaction systems. This compound is characterized by consistent batch-to-batch quality, ensuring reliable performance in synthetic applications. It is particularly relevant in medicinal chemistry for exploring central nervous system (CNS) targets due to its structural similarity to naturally occurring isoquinoline alkaloids.
6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate structure
20232-39-7 structure
Product Name:6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate
CAS No:20232-39-7
MF:C11H14ClNO2
MW:227.687362194061
MDL:MFCD00143492
CID:51492
PubChem ID:253662499
Update Time:2025-11-02

6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
    • 6,7-Dimethoxy-3,4-dihydroisoquinoline
    • 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate
    • 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline hydrochloride
    • Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride
    • 3,4-dihydro-6,7-dimethoxyisoquinoline hydrochloride
    • 6,7-Dimethoxy-3,4-dihydro-isochinolin,Hydrochlorid
    • 6,7-dimethoxy-3,4-dihydro-isoquinoline,hydrochloride
    • 6,7-dimethoxy-3,4-dihydroisoquinolinium chloride
    • 6,7-dimethoxy-3,4-dihydroisoquinolinium hydrochloride
    • BB_NC-1918
    • Isoquinoline,3,4-dihydro-6,7-dimethoxy-, hydrochloride (6CI,7CI,8CI,9CI)
    • 3,4-Dihydro-6,7-dimethoxyisoquinolinehydrochloride
    • 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl
    • Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1)
    • 6,7-Dimethoxy-3,4-dihydroisoquinoline, HCl
    • PubChem17358
    • 6,7-dimethoxy-3,4-dihydroisoquinoline, chloride
    • KSC496S5H
    • BCP26017
    • NSC216069
    • CD0132
    • DTXSID40942339
    • J-650348
    • A4406
    • 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
    • AM20120606
    • SCHEMBL10422728
    • SY009731
    • 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, AldrichCPR
    • DS-1708
    • CS-W002427
    • 3,4-Dihydro-6,7-Dimethoxyisoquinoline HCl Hydrate
    • 20232-39-7
    • BP-30016
    • 3,4-dihydro-6,7 -dimethoxyisoquinoline hydrochloride
    • 6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline;hydrochloride
    • 6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride
    • AC-22650
    • WGL5C66P4J
    • AKOS015846160
    • PQXVEYYRJHMTEV-UHFFFAOYSA-N
    • NSC-216069
    • D4629
    • FT-0637960
    • 6,7-dimethoxy-3,4-dihydroisoquinoline hydro-chloride
    • MFCD00143492
    • 3,4-Dihydro-6,7-dimethoxyisoquinoline Hydrochloride Hydrate;
    • MDL: MFCD00143492
    • Inchi: 1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H
    • InChI Key: PQXVEYYRJHMTEV-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C(=CC2C=NCCC=2C=1)OC

Computed Properties

  • Exact Mass: 227.07100
  • Monoisotopic Mass: 227.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.8
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 192.0 to 196.0 deg-C
  • Boiling Point: No data available
  • Flash Point: 122℃
  • Refractive Index: 1.548
  • Water Partition Coefficient: dissolution
  • PSA: 30.82000
  • LogP: 1.91640
  • Solubility: dissolve in water
  • Vapor Pressure: No data available

6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate Security Information

6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate Pricemore >>

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6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate Production Method

Additional information on 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate

6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate: A Multifunctional Scaffold in Modern Medicinal Chemistry

6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate (CAS No. 20232-39-7) is a structurally unique compound that has garnered significant attention in recent years due to its versatile pharmacological profile and synthetic accessibility. This isoquinoline derivative belongs to the broader class of alkaloid-like compounds and exhibits a range of biological activities, including modulation of neurotransmitter systems, anti-inflammatory properties, and potential applications in neurodegenerative disease research. The compound's hydrochloride hydrate form ensures enhanced solubility and stability, making it a promising candidate for further pharmaceutical development.

Recent studies have highlighted the importance of dimethoxy substitution patterns in isoquinoline scaffolds for optimizing receptor affinity and metabolic stability. Researchers at the University of Tokyo (2023) demonstrated that the 6,7-dimethoxy configuration in this compound significantly enhances its ability to bind to serotonin 5-HT1A receptors, a finding that has direct implications for the treatment of anxiety disorders and depression. This discovery aligns with broader trends in medicinal chemistry where isoquinoline derivatives are increasingly being explored as lead compounds for central nervous system (CNS) disorders.

The 3,4-dihydro ring structure in 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate introduces a unique conformational flexibility compared to its fully aromatic counterparts. This feature was recently exploited by a team at ETH Zurich (2024) to develop a series of isoquinoline-based ligands with improved selectivity for nicotinic acetylcholine receptors (nAChRs). Their work, published in Journal of Medicinal Chemistry, revealed that the hydrochloride hydrate form maintains the compound's activity under physiological conditions, a critical consideration for drug formulation.

From a synthetic perspective, the synthetic accessibility of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate has been a focal point for process chemists. A 2023 review in Organic Process Research & Development outlined several optimized synthetic methods for this compound, including microwave-assisted Pictet-Spengler reactions and catalytic hydrogenation protocols. These advances have significantly reduced the environmental impact of synthesis, with one process achieving a 92% atom economy and 85% yield, meeting the latest standards for green chemistry.

One of the most exciting recent developments involves the pharmacological properties of this compound in neuroprotection. A 2024 study published in Neuropharmacology demonstrated that 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate exhibits potent neuroprotective effects against oxidative stress in models of Parkinson's disease. The researchers attributed this activity to the compound's ability to modulate the Nrf2-Keap1 pathway, a key cellular defense mechanism against neurotoxicity. This finding positions the compound as a potential candidate for adjunct therapy in neurodegenerative conditions.

The hydrochloride hydrate form of the compound has also shown advantages in drug delivery applications. A 2023 study in Advanced Drug Delivery Reviews explored its use in nanoparticle-based formulations, where the compound's solubility profile enabled the creation of stable polymeric micelles with enhanced bioavailability. These micelles demonstrated a 3.5-fold increase in brain penetration compared to conventional formulations, a breakthrough that could revolutionize CNS drug delivery.

From a structural chemistry standpoint, the dimethoxy groups at positions 6 and 7 play a critical role in the compound's physicochemical properties. A 2024 computational study in Journal of Chemical Information and Modeling used molecular dynamics simulations to show that these substituents stabilize the 3,4-dihydro ring in a boat-like conformation, which may contribute to the compound's unique receptor interactions. This structural insight has informed the design of second-generation isoquinoline derivatives with enhanced pharmacokinetic profiles.

Recent advances in drug repurposing have also highlighted the potential of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate for treating rare diseases. A 2024 clinical trial in Orphan Drugs reported promising results in a phase II study for Fabry disease, where the compound demonstrated enzyme replacement activity by modulating lysosomal function. This unexpected therapeutic application underscores the value of structure-activity relationship studies in discovering novel uses for existing chemical scaffolds.

The hydrochloride hydrate form's stability under various pH conditions has made it a preferred choice for formulation development. A 2023 study in Pharmaceutical Research compared different salt forms of the compound and found that the hydrochloride salt maintained its crystallinity and solubility across a wide pH range (2-8), a crucial property for oral dosage forms. This stability was further enhanced by the presence of the hydrate component, which reduced the risk of polymorphic transformations during storage.

In the field of targeted therapy, researchers have begun exploring the use of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate as a prodrug platform. A 2024 paper in ACS Medicinal Chemistry Letters described a strategy to conjugate the compound with tumor-targeting ligands, resulting in a 5.2-fold increase in tumor accumulation in murine models. This approach represents a novel application of the compound's structural flexibility and highlights its potential in precision medicine.

Environmental and sustainability considerations have also been addressed in the development of this compound. A 2023 life cycle assessment published in Green Chemistry demonstrated that the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate using biobased solvents reduced its carbon footprint by 40% compared to traditional methods. This achievement aligns with the pharmaceutical industry's growing commitment to sustainable manufacturing practices.

The isoquinoline scaffold in 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate has also been shown to possess unique photophysical properties. A 2024 study in Journal of Physical Chemistry C revealed that the compound exhibits fluorescence quenching behavior upon binding to DNA, a characteristic that could be exploited in the development of fluorescent probes for real-time monitoring of drug-DNA interactions. This property opens new avenues for the compound's use in molecular diagnostics.

As research on 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Hydrate continues to expand, its multifunctional nature is becoming increasingly evident. From its role as a ligand scaffold in CNS drug discovery to its potential in targeted delivery systems, the compound's versatility is reshaping the landscape of medicinal chemistry. The ongoing optimization of its synthetic methods and formulation strategies will undoubtedly contribute to its future impact in both academic research and pharmaceutical development.

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